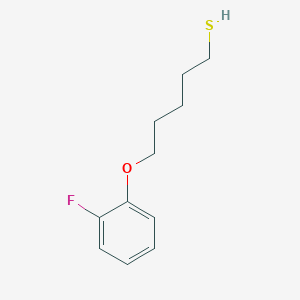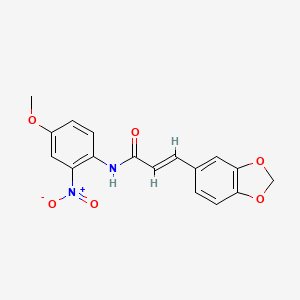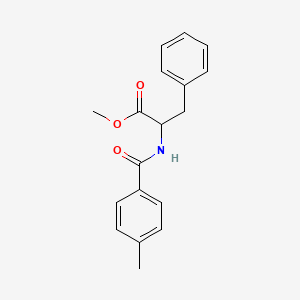
l-Phenylalanine-, N-(p-toluoyl)-, methyl ester
Übersicht
Beschreibung
l-Phenylalanine-, N-(p-toluoyl)-, methyl ester: is an organic compound with the molecular formula C18H19NO3 and a molecular weight of 297.3484 . This compound is a derivative of l-Phenylalanine, an essential amino acid, and is modified with a p-toluoyl group and a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of l-Phenylalanine-, N-(p-toluoyl)-, methyl ester typically involves the esterification of l-Phenylalanine with methanol in the presence of an acid catalyst. The p-toluoyl group is introduced through an acylation reaction using p-toluoyl chloride and a base such as pyridine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: l-Phenylalanine-, N-(p-toluoyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, l-Phenylalanine-, N-(p-toluoyl)-, methyl ester is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its modified structure helps in understanding the role of specific functional groups in biological processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in creating analogs of natural amino acids with enhanced properties .
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Wirkmechanismus
The mechanism of action of l-Phenylalanine-, N-(p-toluoyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The p-toluoyl group enhances its binding affinity to these targets, while the methyl ester group increases its lipophilicity, facilitating its passage through biological membranes. The compound’s effects are mediated through pathways involving protein synthesis and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
l-Phenylalanine ethyl ester: Similar in structure but with an ethyl ester group instead of a methyl ester.
p-Toluoyl-l-Phenylalanine: Lacks the ester group, making it less lipophilic.
l-Phenylalanine methyl ester: Lacks the p-toluoyl group, affecting its binding affinity and reactivity.
Uniqueness: l-Phenylalanine-, N-(p-toluoyl)-, methyl ester is unique due to the combination of the p-toluoyl and methyl ester groups. This combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
methyl 2-[(4-methylbenzoyl)amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-8-10-15(11-9-13)17(20)19-16(18(21)22-2)12-14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSDDHSCEICJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B3847145.png)
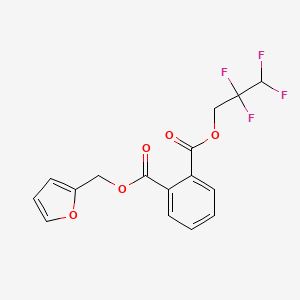
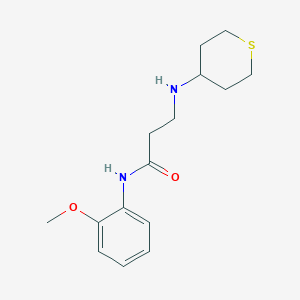
![butyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3847176.png)
![1-[6-(3,4-Dimethylphenoxy)hexyl]imidazole](/img/structure/B3847180.png)
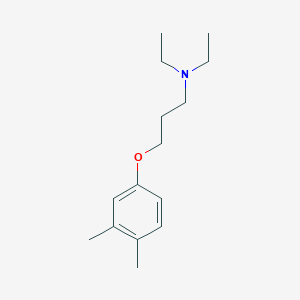
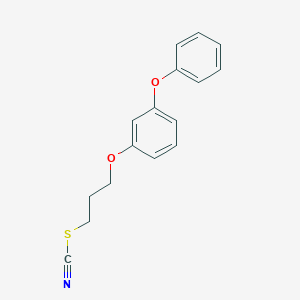
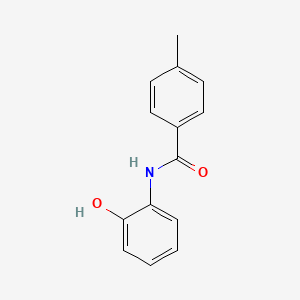
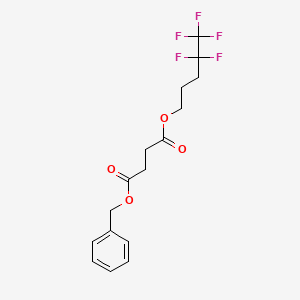

![1-[3-(4-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B3847213.png)
![(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate](/img/structure/B3847215.png)
